molecular formula C8H15NOS B123757 (S)-3-(mercaptomethyl)quinuclidin-3-ol CAS No. 158568-64-0

(S)-3-(mercaptomethyl)quinuclidin-3-ol

Cat. No. B123757
M. Wt: 173.28 g/mol
InChI Key: OBEOJOQKVZXCRH-QMMMGPOBSA-N
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Description

“(S)-3-(mercaptomethyl)quinuclidin-3-ol” is a chemical compound with the molecular formula C8H15NOS . It has a molecular weight of 173.28 g/mol. It is commonly used in the pharmaceutical industry as a chiral building block for the synthesis of various drugs .


Synthesis Analysis

This compound is used in the pharmaceutical industry as a chiral building block for the synthesis of various drugs . It is also used in the production of agrochemicals, flavors, and fragrances .


Molecular Structure Analysis

The molecular structure of “(S)-3-(mercaptomethyl)quinuclidin-3-ol” is represented by the formula C8H15NOS . Unfortunately, the specific details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

“(S)-3-(mercaptomethyl)quinuclidin-3-ol” has a molecular weight of 173.28 g/mol. The specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results.

Scientific Research Applications

Biocatalytic Production

(S)-3-(Mercaptomethyl)quinuclidin-3-ol, as an enantiomer of quinuclidin-3-ol, is significant in the preparation of physiologically or pharmacologically active compounds. A study by Primožič et al. (2012) explored a biocatalytic method for producing chiral quinuclidin-3-ols, utilizing Butyrylcholinesterase (BChE) in the kinetic resolution of enantiomers. This method led to high yields and enantiopurity of quinuclidin-3-ols, demonstrating the importance of these compounds in medicinal chemistry (Primožič et al., 2012).

Isotopic Labeling for Analytical Purposes

Sniegoski et al. (1989) synthesized isotopically labeled analogs of 3-quinuclidinol, including benzilic acid and 3-quinuclidinyl benzilate, for use as internal standards in isotope dilution measurements. The study highlights the application of 3-quinuclidinol derivatives in enhancing the accuracy and precision of analytical methods (Sniegoski et al., 1989).

Muscarinic Antagonism

Nilsson et al. (1995) studied 3-heteroaryl-substituted quinuclidin-3-ol derivatives for their muscarinic and antimuscarinic properties. The research aimed to understand the affinity of these compounds for muscarinic receptors, which is crucial for developing new treatments for various neurological and muscular disorders (Nilsson et al., 1995).

Thermal Sensitizing Agents in Cancer Treatment

Sonar et al. (2007) identified (Z)-(+/-)-2-(N-Benzylindol-3-ylmethylene)quinuclidin-3-ol and its analogs as potent thermal sensitizers that could enhance the effectiveness of radiation therapy in cancer treatment. These findings contribute to the development of novel therapeutic approaches in oncology (Sonar et al., 2007).

Cholinesterase Interactions

Bosak et al. (2005) synthesized (R)- and (S)-enantiomers of quinuclidin-3-ol derivatives to study their interactions with human cholinesterases. The research provides insights into the stereoselectivity of cholinesterases, crucial for understanding the mechanism of action of cholinesterase inhibitors used in conditions like Alzheimer's disease (Bosak et al., 2005).

Safety And Hazards

The safety data for “(S)-3-(mercaptomethyl)quinuclidin-3-ol” suggests that it should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It is recommended to use personal protective equipment as required .

properties

IUPAC Name

(3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEOJOQKVZXCRH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@](C2)(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576206
Record name (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(mercaptomethyl)quinuclidin-3-ol

CAS RN

158568-64-0
Record name (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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